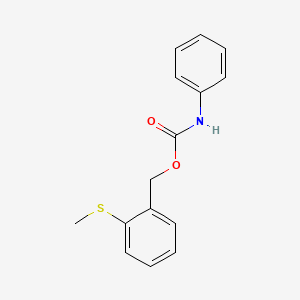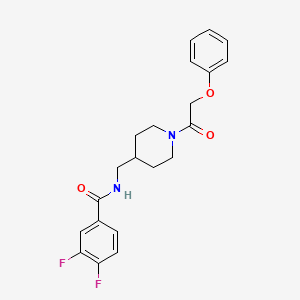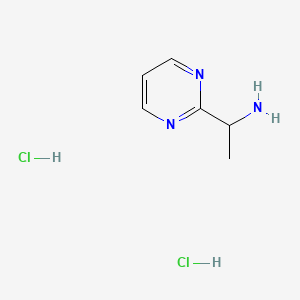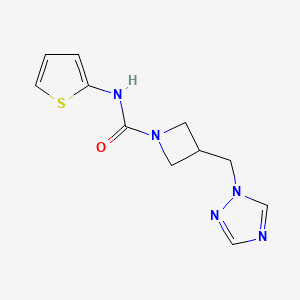![molecular formula C16H15F3N4O B2770901 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097919-31-6](/img/structure/B2770901.png)
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyrimidinyl group, an azetidinyl group, and a phenyl group . The pyrimidinyl group is a six-membered ring with two nitrogen atoms, the azetidinyl group is a four-membered ring with one nitrogen atom, and the phenyl group is a six-membered ring with alternating double bonds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitutions and condensations .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through spectroscopic characterization . The presence of the pyrimidinyl, azetidinyl, and phenyl groups would likely result in distinct peaks in the NMR and IR spectra .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific substituents attached to the pyrimidinyl, azetidinyl, and phenyl groups . For example, the presence of an amino group could make the compound more nucleophilic .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial and Antitubercular Activities
Compounds derived from pyrimidine-azetidinone have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings indicate the potential of pyrimidine and azetidine derivatives in designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).
Applications in Material Science
Electron Transporting Materials
Pyrimidine-containing compounds have been developed as electron transporting materials with high mobility and high triplet energy, demonstrating their utility in organic electronics, specifically in organic light-emitting diodes (OLEDs). These compounds have been shown to possess favorable electronic properties, including high electron affinity and triplet energy levels, contributing to improved device performance (Yin et al., 2016).
Chemical Synthesis
Synthesis of Novel Compounds
Efficient synthesis methods have been developed for novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, showcasing the versatility of pyrimidine derivatives in creating diverse chemical entities. These compounds have potential applications in asymmetric synthesis and as bidentate ligands (Svete et al., 2015).
Derivatives as Antimicrobial Agents
Novel benzimidazole derivatives incorporating azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these structures in developing new antimicrobial agents (Ansari & Lal, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-3-1-2-11(6-12)7-15(24)23-8-13(9-23)22-14-4-5-20-10-21-14/h1-6,10,13H,7-9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBUZTVMSYFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)
![N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2770822.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide](/img/structure/B2770825.png)

![2-({[4-(2,5-Dioxoazolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B2770828.png)
![N-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2770829.png)


![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)
![1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2770834.png)

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)


